molecular formula C11H7BrOS B15165163 Methanone, (4-bromo-3-thienyl)phenyl- CAS No. 187963-83-3

Methanone, (4-bromo-3-thienyl)phenyl-

Cat. No.: B15165163
CAS No.: 187963-83-3
M. Wt: 267.14 g/mol
InChI Key: RGQPWMFTTSKFKN-UHFFFAOYSA-N
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Description

Methanone, (4-bromo-3-thienyl)phenyl- is a compound that features a methanone group attached to a phenyl ring and a 4-bromo-3-thienyl group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromo-3-thienyl)phenyl- typically involves the use of thiophene derivatives and bromination reactions. One common method includes the bromination of a thiophene ring followed by a coupling reaction with a phenylmethanone derivative. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromo-3-thienyl)phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanone, (4-bromo-3-thienyl)phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (4-bromo-3-thienyl)phenyl- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (3-bromo-5-methylphenyl)phenyl-
  • Methanone, (4-bromo-2-thienyl)phenyl-
  • Methanone, (4-chloro-3-thienyl)phenyl-

Uniqueness

Methanone, (4-bromo-3-thienyl)phenyl- is unique due to the specific positioning of the bromine atom and the thiophene ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to other similar compounds .

Properties

CAS No.

187963-83-3

Molecular Formula

C11H7BrOS

Molecular Weight

267.14 g/mol

IUPAC Name

(4-bromothiophen-3-yl)-phenylmethanone

InChI

InChI=1S/C11H7BrOS/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8/h1-7H

InChI Key

RGQPWMFTTSKFKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CSC=C2Br

Origin of Product

United States

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